2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-2
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Overview
Description
TP-9201 is a synthetic peptide that functions as a glycoprotein IIb/IIIa receptor antagonist. It was initially developed by Integra LifeSciences Holdings Corporation. The compound has been studied for its potential therapeutic applications in treating cardiovascular diseases, nervous system diseases, and other conditions. TP-9201 is known for its ability to inhibit platelet aggregation, making it a promising candidate for preventing thrombotic events .
Preparation Methods
Synthetic Routes and Reaction Conditions
TP-9201 is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups. The reaction conditions include the use of coupling reagents such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate peptide bond formation. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of TP-9201 follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and reproducibility. The use of large-scale HPLC systems ensures the purity of the final product. Additionally, stringent quality control measures are implemented to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
TP-9201 undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, which can stabilize its three-dimensional structure.
Reduction: Disulfide bonds in TP-9201 can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions where specific amino acid residues are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation in the presence of a mild base.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under mild conditions.
Substitution: Amino acid derivatives and coupling reagents like HBTU and DIPEA in SPPS.
Major Products Formed
Oxidation: Formation of disulfide-bonded peptide.
Reduction: Formation of free thiol-containing peptide.
Substitution: Modified peptide with altered amino acid sequence.
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting platelet aggregation and its effects on cellular signaling pathways.
Medicine: Explored as a therapeutic agent for preventing thrombotic events, treating unstable angina, reperfusion injury, and stroke.
Industry: Potential applications in the development of diagnostic assays and therapeutic formulations
Mechanism of Action
TP-9201 exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets. This receptor is crucial for platelet aggregation, as it mediates the binding of fibrinogen and other adhesive molecules. By antagonizing this receptor, TP-9201 prevents platelet aggregation and thrombus formation. The compound’s mechanism involves the inhibition of the final common pathway of platelet aggregation, making it a potent antithrombotic agent .
Comparison with Similar Compounds
Similar Compounds
Eptifibatide: Another glycoprotein IIb/IIIa antagonist used clinically to prevent thrombotic events.
Tirofiban: A non-peptide glycoprotein IIb/IIIa antagonist with similar antithrombotic properties.
Abciximab: A monoclonal antibody fragment that targets the glycoprotein IIb/IIIa receptor
Uniqueness of TP-9201
TP-9201 is unique due to its synthetic peptide nature, which allows for precise control over its amino acid sequence and modifications. This property enables the fine-tuning of its pharmacokinetic and pharmacodynamic profiles. Additionally, TP-9201’s ability to inhibit platelet aggregation without significantly affecting other hemostatic parameters makes it a promising candidate for therapeutic applications .
Properties
CAS No. |
138297-15-1 |
---|---|
Molecular Formula |
C45H69N17O14S2 |
Molecular Weight |
1136.3 g/mol |
IUPAC Name |
2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-20-yl]acetic acid |
InChI |
InChI=1S/C45H69N17O14S2/c1-22(63)55-31-21-78-77-20-30(36(47)68)61-38(70)26(7-4-14-53-45(50)51)57-39(71)27(16-23-9-11-24(76-2)12-10-23)59-40(72)28(18-35(66)67)56-34(65)19-54-37(69)25(6-3-13-52-44(48)49)58-42(74)32-8-5-15-62(32)43(75)29(17-33(46)64)60-41(31)73/h9-12,25-32H,3-8,13-21H2,1-2H3,(H2,46,64)(H2,47,68)(H,54,69)(H,55,63)(H,56,65)(H,57,71)(H,58,74)(H,59,72)(H,60,73)(H,61,70)(H,66,67)(H4,48,49,52)(H4,50,51,53)/t25-,26-,27-,28-,29-,30-,31-,32-/m0/s1 |
InChI Key |
RRPUNOOJZOAZNU-ALERXTORSA-N |
SMILES |
CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C2CCCN2C(=O)C(NC1=O)CC(=O)N)CCCN=C(N)N)CC(=O)O)CC3=CC=C(C=C3)OC)CCCN=C(N)N)C(=O)N |
Isomeric SMILES |
CC(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC1=O)CC(=O)N)CCCN=C(N)N)CC(=O)O)CC3=CC=C(C=C3)OC)CCCN=C(N)N)C(=O)N |
Canonical SMILES |
CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C2CCCN2C(=O)C(NC1=O)CC(=O)N)CCCN=C(N)N)CC(=O)O)CC3=CC=C(C=C3)OC)CCCN=C(N)N)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
CNPRGDXRC |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
acetyl-L-cysteinyl-L-asparaginyl-L-propyl-L-arginyl-glycyl-L-alpha-aspartyl-o-methyl-L-tyrosyl-L-arginyl-L-cysteine amide, cyclic 1-9 sulfide TP 9201 TP-9201 TP9201 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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